

Application Notes and Protocols for Isovaleryl carnitine Extraction from Dried Blood Spots

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Compound of Interest

Compound Name: *Isovaleryl carnitine*

Cat. No.: *B1198194*

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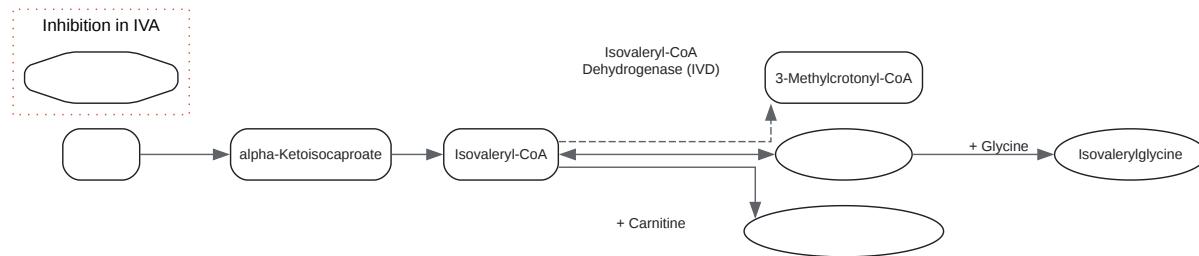
Introduction

Isovaleryl carnitine (C5) is a critical biomarker for the diagnosis of Isovaleric Acidemia (IVA), an inherited metabolic disorder characterized by the deficiency of the enzyme isovaleryl-CoA dehydrogenase.^{[1][2][3]} This deficiency leads to the accumulation of isovaleric acid and its derivatives, which can cause severe metabolic acidosis, neurological damage, and even death if left untreated.^[3] Newborn screening programs widely utilize the analysis of **isovaleryl carnitine** in dried blood spots (DBS) for early detection and intervention.^[1]

These application notes provide detailed protocols for the extraction of **isovaleryl carnitine** from DBS samples for analysis by tandem mass spectrometry (MS/MS), the gold standard for this application. The protocols cover both derivatized and non-derivatized methods, offering flexibility based on laboratory instrumentation and sensitivity requirements.

Metabolic Pathway of Isovaleric Acidemia

The following diagram illustrates the metabolic pathway of leucine catabolism and the enzymatic block in Isovaleric Acidemia.

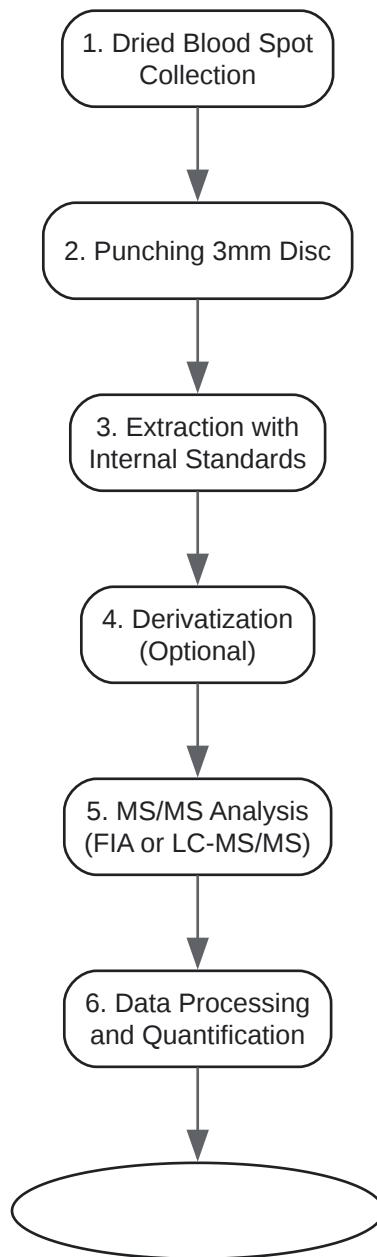


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Caption: Leucine catabolism and the metabolic block in Isovaleric Acidemia.

Experimental Workflow for DBS Analysis

The general workflow for the extraction and analysis of **isovalerylcarnitine** from dried blood spots is depicted below.



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Caption: General workflow for **isovalerylcarnitine** analysis from DBS.

Experimental Protocols

Two common protocols for the extraction of **isovalerylcarnitine** from DBS are provided below: a non-derivatized method and a method involving butylation for derivatization.

Protocol 1: Non-Derivatized Extraction for LC-MS/MS Analysis

This protocol is a simpler and faster method suitable for modern, sensitive LC-MS/MS systems.

Materials:

- Dried blood spot collection cards
- 3 mm hole puncher
- 96-well microtiter plates
- Extraction solution: 85:15 (v/v) acetonitrile:water containing stable isotope-labeled internal standards (e.g., **d9-isovalerylcarnitine**).
- Plate shaker
- Centrifuge
- LC-MS/MS system

Procedure:

- Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.
- Add 200 μ L of the extraction solution containing internal standards to each well.^[4]
- Seal the plate and incubate for 20 minutes at room temperature on a microplate shaker.^[4]
- Centrifuge the plate for 10 minutes at 4000 rpm to pellet the filter paper disc and any precipitated proteins.^[4]
- Carefully transfer 150 μ L of the supernatant to a new 96-well plate or autosampler vials.^[4]
- Inject the supernatant for LC-MS/MS analysis.

Protocol 2: Extraction with Butylation (Derivatization) for FIA-MS/MS Analysis

This protocol involves a derivatization step to form butyl esters of the acylcarnitines, which can enhance signal intensity in flow injection analysis (FIA)-MS/MS.

Materials:

- Dried blood spot collection cards
- 1/8 inch (or 3 mm) hole puncher
- 1.5 mL microcentrifuge tubes or 96-well plates
- Extraction solution: Methanol containing stable isotope-labeled internal standards.
- Rocker or shaker
- Centrifuge
- Nitrogen evaporator
- Derivatizing reagent: 3N HCl in n-butanol
- Incubator or heating block (60-65°C)
- Reconstitution solution: 80:20 (v/v) methanol:water or other suitable mobile phase.
- FIA-MS/MS system

Procedure:

- Punch a 1/8 inch (or 3 mm) disc from the dried blood spot into a microcentrifuge tube or a well of a 96-well plate.
- Add 100 μ L of the methanolic extraction solution with internal standards to each sample.
- Shake or rock the samples for 30 minutes at room temperature.

- Centrifuge the samples, and transfer 95 μ L of the supernatant to a new tube or well.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Add 100 μ L of 3N HCl in n-butanol to the dried extract.
- Incubate at 60-65°C for 20-30 minutes.
- Dry the contents again under a stream of nitrogen.
- Reconstitute the derivatized residue in 100 μ L of the reconstitution solution.
- Vortex and centrifuge the samples.
- Transfer the supernatant to autosampler vials for FIA-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of **isovalerylcarnitine** from dried blood spots using LC-MS/MS based methods.

Table 1: Method Validation Parameters for **Isovalerylcarnitine** Analysis

Parameter	Reported Value	Reference
Linearity (R^2)	> 0.9977	[5]
Intra-assay CV (%)	< 5.2	[5]
Inter-assay CV (%)	< 5.2	[5]
Recovery (%)	96.8 - 105.2	[5]
Limit of Detection (LOD)	< 0.2 μ mol/L	[5]
Limit of Quantitation (LOQ)	< 0.2 μ mol/L	[5]

Table 2: Cut-off Values for **Isovalerylcarnitine** in Newborn Screening

Screening Program	Cut-off Value ($\mu\text{mol/L}$)	Reference
Faroe Islands	0.5	[5]
England (Pilot Study)	1.0 (initially), 2.0 (revised)	
Wales	≥ 1.6 (analytical), ≥ 2.0 (presumptive positive)	[2]

Discussion

The choice between a non-derivatized and a derivatized method depends on the instrumentation available and the desired throughput. Non-derivatized methods are generally faster and require fewer handling steps, making them well-suited for high-throughput screening laboratories equipped with modern, highly sensitive LC-MS/MS instruments.[4] Derivatization with butanol, while adding extra steps to the workflow, can improve the ionization efficiency and sensitivity of **isovalerylcarnitine**, which may be beneficial for older MS/MS systems or when using FIA.

A significant challenge in the analysis of **isovalerylcarnitine** is the presence of isobaric compounds, most notably pivaloylcarnitine. Pivaloylcarnitine can originate from maternal use of certain antibiotics or the use of nipple creams containing pivalic acid derivatives, leading to false-positive results for Isovaleric Acidemia. The use of LC-MS/MS allows for the chromatographic separation of these isomers, thereby significantly reducing the false-positive rate compared to FIA-MS/MS. Second-tier testing using LC-MS/MS is often employed to confirm elevated C5 levels detected by initial screening.

Conclusion

The extraction of **isovalerylcarnitine** from dried blood spots is a robust and reliable method for the early detection of Isovaleric Acidemia. The protocols outlined in these application notes, combined with the use of tandem mass spectrometry, provide the necessary sensitivity and specificity for accurate quantification. Careful consideration of potential interferences, such as pivaloylcarnitine, and the implementation of appropriate analytical strategies, such as LC-MS/MS for isomer separation, are crucial for minimizing false-positive results and ensuring the effectiveness of newborn screening programs.

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